Predicted Lipophilicity: Broader Drug-like Space vs. Non-Halogenated 2-Phenoxybenzothiazole
The 4-(trifluoromethoxy) group is a superior lipophilic modifier compared to a standard methoxy group. The target compound exhibits a predicted LogP of approximately 4.9, which is 1.5-2.5 log units higher than the analogous 2-(4-methoxyphenoxy)-6-bromo-1,3-benzothiazole, estimated to have a LogP around 3.0-3.5. This shift is significant for crossing biological membranes. The quantitative increase in LogP is a class-level inference based on the Hansch constant (π) for -OCF3 versus -OCH3 [1]. This higher LogP positions the compound in a more desirable lipophilicity range for Central Nervous System (CNS) drug candidates, where a LogP between 3 and 5 is often targeted, unlike its less lipophilic counterparts [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~4.9 (Predicted) |
| Comparator Or Baseline | ~3.0-3.5 for 2-(4-methoxyphenoxy)-6-bromo-1,3-benzothiazole analog (Class-level estimate) |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.9 |
| Conditions | In silico prediction based on fragment-based Hansch constants; comparator values are class-based estimates for the non-fluorinated analog |
Why This Matters
A higher LogP value alters the ADME profile, potentially improving blood-brain barrier penetration and overall bioavailability for CNS targets, making the trifluoromethoxy analog a rationally superior choice.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (π values for aromatic substituents). View Source
- [2] Pajouhesh, H., Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005, 2(4), 541-553. View Source
